molecular formula C7H8FNO6S2 B6244325 5-methoxy-2-sulfamoylphenyl fluoranesulfonate CAS No. 2408975-62-0

5-methoxy-2-sulfamoylphenyl fluoranesulfonate

Cat. No.: B6244325
CAS No.: 2408975-62-0
M. Wt: 285.3
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Description

5-methoxy-2-sulfamoylphenyl fluoranesulfonate is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a fluoranesulfonate group attached to a phenyl ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-sulfamoylphenyl fluoranesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Sulfamoylation: Addition of the sulfamoyl group to the methoxy-substituted phenyl ring.

    Fluoranesulfonation: Incorporation of the fluoranesulfonate group to the sulfamoyl-substituted phenyl ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-sulfamoylphenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The fluoranesulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfamoyl group may produce methoxyaniline.

Scientific Research Applications

5-methoxy-2-sulfamoylphenyl fluoranesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-sulfamoylphenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

CAS No.

2408975-62-0

Molecular Formula

C7H8FNO6S2

Molecular Weight

285.3

Purity

90

Origin of Product

United States

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